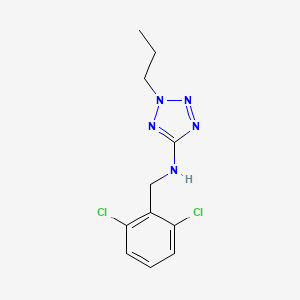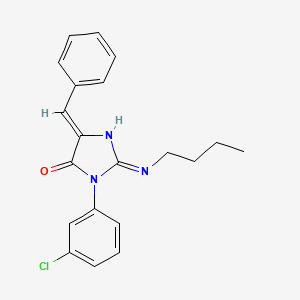![molecular formula C16H18N4O2S2 B13377459 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377459.png)
2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a carbonitrile group and a diazinan-5-ylidene moiety, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbonitrile group. The diazinan-5-ylidene moiety is then synthesized and attached to the thiophene ring through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
作用机制
The mechanism of action of 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-{4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid
- N’-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-4-pyridinecarbohydrazide
- 5-[5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
What sets 2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C16H18N4O2S2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-[(E)-(1,3-diethyl-4-hydroxy-6-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2S2/c1-5-19-14(21)12(15(22)20(6-2)16(19)23)8-18-13-11(7-17)9(3)10(4)24-13/h8,21H,5-6H2,1-4H3/b18-8+ |
InChI 键 |
KLOKJJQNYVYBLJ-QGMBQPNBSA-N |
手性 SMILES |
CCN1C(=C(C(=O)N(C1=S)CC)/C=N/C2=C(C(=C(S2)C)C)C#N)O |
规范 SMILES |
CCN1C(=C(C(=O)N(C1=S)CC)C=NC2=C(C(=C(S2)C)C)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
![3-(1-Adamantylcarbonyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B13377391.png)
methyl]benzenesulfonamide](/img/structure/B13377392.png)
![3-[(2,4-dichlorophenyl)(4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13377395.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)

![N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine](/img/structure/B13377424.png)
![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377426.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13377429.png)
![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B13377431.png)

![5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377439.png)
![Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-](/img/structure/B13377440.png)
